Welcome to the BenchChem Online Store!
molecular formula C13H11NO B1619385 Formamide, N-(1,1'-biphenyl)-4-yl- CAS No. 5472-79-7

Formamide, N-(1,1'-biphenyl)-4-yl-

Cat. No. B1619385
M. Wt: 197.23 g/mol
InChI Key: RFNHQPIILLWXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039463B2

Procedure details

A mixture of biphenyl-4-ylamine (100 mg, 0.59 mmol) and ethylformate (1 mL) was stirred at reflux temperature for 1 hr. After the completion of the reaction, the reaction mixture was quenched with cold water. The precipitate was filtered to afford 100 mg (86.2% Yield) of N-biphenyl-4-yl-formamide as the required product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[CH2:14]([O:16]C=O)C>>[C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:2]=[CH:3][C:4]([NH:7][CH:14]=[O:16])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)N)C1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OC=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with cold water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.